Bis(pentamethylphenyl)ethen-1-one

Description

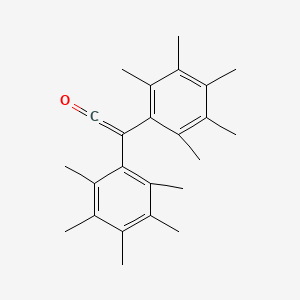

Structure

2D Structure

Properties

CAS No. |

112752-37-1 |

|---|---|

Molecular Formula |

C24H30O |

Molecular Weight |

334.5 g/mol |

InChI |

InChI=1S/C24H30O/c1-12-14(3)18(7)23(19(8)15(12)4)22(11-25)24-20(9)16(5)13(2)17(6)21(24)10/h1-10H3 |

InChI Key |

IUMXTZIOVZJNLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=C=O)C2=C(C(=C(C(=C2C)C)C)C)C)C)C |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Bis Pentamethylphenyl Ethen 1 One

2 Other Organometallic Additions and Their Mechanistic Specificities

The reactivity of bis(pentamethylphenyl)ethen-1-one with other organometallic reagents is also expected to be dominated by steric factors. While specific studies on this exact compound are limited, analogies can be drawn from related hindered systems. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the sterically hindered ketone 1-(2,3,5,6-tetramethylphenyl)ethan-1-one to the corresponding alcohol, whereas less reactive hydride donors are ineffective. researchgate.net This suggests that only highly reactive and relatively small organometallic reagents might overcome the steric barrier to effect addition. The use of organolithium reagents, which are generally more reactive and less sterically demanding than Grignard reagents, could potentially lead to a mixture of addition and enolization products, depending on the specific reagent and reaction conditions. researchgate.net

Electrophilic Aromatic Substitution on Pentamethylphenyl Moieties

The pentamethylphenyl groups of this compound are themselves reactive sites, susceptible to electrophilic aromatic substitution (EAS). The five methyl groups on each aromatic ring are electron-donating, thereby activating the rings towards attack by electrophiles. masterorganicchemistry.comlibretexts.org

In an EAS reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The numerous methyl groups on the pentamethylphenyl rings significantly increase the electron density of the aromatic system, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. masterorganicchemistry.comuci.edu

However, the substitution pattern on the already crowded rings will be influenced by a combination of electronic and steric effects. While the methyl groups are ortho, para-directing, the existing substitution pattern and the steric bulk of the rest of the molecule will likely direct incoming electrophiles to the least hindered positions. libretexts.orgyoutube.com For instance, nitration of the related compound 1-(2,3,5,6-tetramethylphenyl)ethan-1-one has been reported to occur, demonstrating the feasibility of EAS on such crowded aromatic rings. researchgate.net

Table 2: Activating/Deactivating Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect | Reference |

| Alkyl (e.g., -CH₃) | Activating | Ortho, Para | masterorganicchemistry.comlibretexts.org |

| Carbonyl (e.g., -COR) | Deactivating | Meta | uci.edu |

Regioselectivity and Scope of Nitration Reactions on Substituted Phenyl Rings

The nitration of aromatic compounds is a classic electrophilic aromatic substitution (EAS) reaction, typically achieved using a mixture of concentrated nitric and sulfuric acids, which generates the potent electrophile, the nitronium ion (NO₂⁺). youtube.comyoutube.com In the case of this compound, the directing effects of the substituents on the pentamethylphenyl ring and the steric environment are the primary determinants of regioselectivity.

The pentamethylphenyl ring possesses five methyl groups, which are activating, ortho-, para-directing groups for EAS due to their electron-donating inductive and hyperconjugative effects. pdx.edu However, in a polysubstituted ring, the directing effects are combined, and steric hindrance often becomes the deciding factor. libretexts.orgmsu.edu The ethenone bridge attached to the ring is an electron-withdrawing group, which deactivates the aromatic ring, particularly at the ortho and para positions, and would typically direct incoming electrophiles to the meta position. pdx.edu

In a pentamethylphenyl system, all positions are occupied by methyl groups. Electrophilic attack on such a ring typically results in an ipso-substitution, where the incoming electrophile displaces one of the existing substituents, often a methyl group. However, the extreme steric congestion created by the five methyl groups, coupled with the bulk of the adjacent pentamethylphenylvinyl ketone moiety, severely hinders the approach of the nitronium ion. libretexts.orgyoutube.com

When considering the electronic effects, the acyl group deactivates the ring, making substitution less favorable than on an unsubstituted polymethylbenzene. The activating methyl groups counteract this deactivation. The interplay between the activating methyl groups and the deactivating acyl group, combined with overwhelming steric hindrance, suggests that nitration would be challenging and require forcing conditions. If substitution were to occur, it would likely proceed via an ipso-attack at the least sterically hindered methyl position, which would be the para-methyl group, if a stable benzenonium intermediate can be formed. msu.edu

Other Electrophilic Functionalizations Under Steric Constraints

The steric shield provided by the ortho-methyl groups on the pentamethylphenyl (Ph) rings significantly influences other electrophilic functionalizations, such as Friedel-Crafts reactions. researchgate.netacs.org Friedel-Crafts acylation, which typically introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, is generally not feasible on systems as hindered as this compound. masterorganicchemistry.combyjus.comlibretexts.orgyoutube.com The bulky Ph groups prevent the necessary approach of the electrophilic acylium ion to the aromatic ring.

Similarly, Friedel-Crafts alkylation is hampered. While less sterically demanding than acylation, the carbocation electrophile would still face a significant barrier to approach the ring. libretexts.orgnih.gov Furthermore, any successful reaction would be subject to the same regiochemical constraints as nitration, likely leading to substitution at the least hindered position if it occurs at all. The unique reactivity of Ph* ketones often involves transformations that circumvent direct electrophilic attack on the ring, instead utilizing the carbonyl group or its α-position, but even these are affected by the steric environment. researchgate.netresearchgate.net The non-planar structure reduces the carbonyl's conjugation with the rings, which can alter its reactivity compared to flatter aryl ketones. rsc.org

Acid-Base Catalysis in Enol-Keto Tautomerism of Related Sterically Hindered Ethene-1,1-diols

The tautomerism of the related 2,2-bis(pentamethylphenyl)ethene-1,1-diol, the enol of a carboxylic acid, provides critical insight into the proton transfer processes relevant to the this compound system. Ethene-1,1-diols are typically highly unstable intermediates that rapidly ketonize to the corresponding carboxylic acid. However, the 2,2-bis(pentamethylphenyl)ethene-1,1-diol exhibits remarkable kinetic stability, allowing it to be observed and studied in solution. rsc.org This stability is attributed entirely to the immense steric hindrance around the β-carbon, which inhibits the protonation required for ketonisation. rsc.org

General Acid and General Base Catalysis Mechanisms in Ketonisation

The conversion of an enol to its keto form (ketonisation) is catalyzed by both acids and bases. chemistrysteps.comleah4sci.comjove.com For the ketonisation of 2,2-bis(pentamethylphenyl)ethene-1,1-diol, the process can occur through two primary pathways, demonstrating both general acid and general base catalysis. rsc.orgoregonstate.edu

General Acid Catalysis : In this mechanism, a proton is transferred directly from a general acid (HA) in the solution to the β-carbon of the enediol in the rate-determining step. chemistrysteps.com This generates a carbocation intermediate that rapidly loses a proton from one of the hydroxyl groups to form the final carboxylic acid product.

General Base Catalysis : This pathway involves the initial ionization of one of the enediol's hydroxyl groups by a general base (B) to form a monoenolate anion. This enolate is then protonated at the β-carbon by a general acid (HA). This two-step process is kinetically equivalent to general base catalysis. rsc.org

Studies on the ketonisation of 2,2-bis(pentamethylphenyl)ethene-1,1-diol in acetonitrile-water have quantified these catalytic effects. The reaction exhibits a clear pH-rate profile, and the detection of general acid catalysis was confirmed through buffer dilution studies. The Brønsted α value, which measures the sensitivity of the reaction rate to the acidity of the catalyzing acid, was determined to be 0.34 for the ketonisation of the neutral enediol and 0.45 for the acid-catalyzed ketonisation of its monoanion. rsc.org These values indicate a moderate degree of proton transfer in the transition state.

Proton Transfer Dynamics and Elucidation of Intermediates

The dynamics of the proton transfer are exceptionally slow for 2,2-bis(pentamethylphenyl)ethene-1,1-diol due to the steric shielding of the β-carbon. This slow protonation allows the enediol to exist as a relatively long-lived intermediate, which can be generated from the hydration of the corresponding ketene (B1206846) and studied spectroscopically. rsc.org

Radical Chemistry and Single Electron Transfer (SET) Processes

Conjugated enones, such as this compound, are susceptible to reactions involving radical intermediates, often initiated by a single-electron transfer (SET) process. sigmaaldrich.comnumberanalytics.com SET refers to the transfer of a single electron from a donor species (like a metal or a nucleophile) to the enone, which acts as an electron acceptor. numberanalytics.comacs.org This transfer generates a highly reactive radical anion intermediate. utexas.eduwikipedia.org

The formation of the radical anion is a key step that unlocks different reaction pathways not accessible through traditional two-electron chemistry. youtube.com The enone radical anion can be thought of as having both radical character and anionic character, distributed across the conjugated system. This dual nature dictates its subsequent reactivity. nih.gov

SET Initiated Rearrangements in Conjugated Enone Systems

Once formed via SET, the radical anion of a conjugated enone can undergo various transformations, including rearrangements. wikipedia.orgsci-hub.se The specific pathway taken depends on the structure of the enone and the reaction conditions. Common SET-initiated reactions for enones include reductive couplings and cyclizations. nih.gov

In the case of this compound, the radical anion would have its spin and charge density distributed over the vinyl ketone backbone. While photochemical rearrangements like the oxa-di-π-methane rearrangement are known for β,γ-unsaturated enones, α,β-enones can also undergo characteristic photoreactions. researchgate.netbaranlab.org For example, under photocatalytic conditions, enone radical anions can participate in [2+2] cycloadditions. nih.govacs.org However, the extreme steric bulk of the two pentamethylphenyl groups in this compound would likely disfavor intermolecular reactions. Instead, intramolecular rearrangements or fragmentation might be more plausible. The radical anion could, in principle, undergo cyclization involving one of the phenyl rings, although this would disrupt aromaticity and also be subject to steric constraints. A more likely fate might be further reduction or protonation, depending on the reaction environment. utexas.eduvt.edu The study of such highly hindered systems provides a unique opportunity to explore how steric factors modulate the intrinsic reactivity of radical anion intermediates. researchgate.netchemrxiv.org

Compound Names

Research on Ligand Radical-Mediated Transformations of this compound Remains Undocumented

Despite extensive investigation into the reactivity of sterically hindered ketones and radical-mediated transformations, specific research detailing the role of this compound as a ligand in such reactions is not publicly available.

While the study of sterically encumbered molecules is a significant area of chemical research, and radical-mediated processes are of fundamental importance, the convergence of these fields on this compound as a ligand remains an unexplored frontier in the available scientific literature.

General principles of physical organic chemistry suggest that the bulky pentamethylphenyl groups would impart significant steric hindrance around the ethenone core. This structural feature is known to influence reactivity, often leading to unusual stability or reaction pathways. For instance, the related compound, bis(pentamethylphenyl)ketene, upon hydration, can lead to the formation of a stable free radical during the attempted isolation of the resulting ene-1,1-diol. This indicates a predisposition of these highly substituted systems towards radical formation.

In the broader context of catalysis, ligands possessing extreme steric bulk are crucial for stabilizing reactive metal centers and influencing the selectivity of reactions. Research into various sterically hindered ligands has demonstrated their utility in a wide range of catalytic processes. However, the specific application of this compound in a capacity where it acts as a ligand to mediate transformations via a radical mechanism has not been reported.

Mechanistic investigations into radical reactions often involve the generation of ketyl radicals from ketones. These reactive intermediates can be formed through single-electron transfer from a reductant. The steric and electronic properties of the substituents on the ketone play a critical role in the stability and subsequent reactivity of the resulting ketyl radical. While this is a well-established area of study, specific data on the electrochemical properties and radical reactivity of this compound are absent from the reviewed literature.

Catalytic Applications and Transformations Enabled by Bis Pentamethylphenyl Ethen 1 One

Hydrogen Borrowing (BH) Catalysis with Pentamethylphenyl Ketones

Hydrogen borrowing (BH) catalysis is a powerful and sustainable strategy for forming carbon-carbon and carbon-nitrogen bonds, utilizing readily available alcohols as alkylating agents. acs.orgnih.gov This process involves the temporary "borrowing" of hydrogen from an alcohol to generate a reactive carbonyl intermediate, which then participates in a subsequent reaction. The catalyst later returns the hydrogen to complete the transformation, with water being the sole byproduct. acs.orgcardiff.ac.uk

A significant challenge in hydrogen borrowing catalysis, particularly in the α-alkylation of ketones, is the propensity for competitive self-condensation of the starting ketone. This side reaction can diminish the yield of the desired cross-coupled product. A key strategy to overcome this issue is the introduction of significant steric hindrance around the carbonyl group.

The use of pentamethylphenyl (Ph) ketones has proven crucial in preventing self-condensation. acs.org The bulky Ph group effectively shields the enolate, disfavoring the self-condensation pathway and promoting the desired cross-coupling reaction with the aldehyde generated in situ from the alcohol. acs.org This approach allows for the efficient formation of β-branched carbonyl compounds, a transformation that is otherwise difficult to achieve. acs.org

The hydrogen borrowing mechanism for ketone alkylation is a three-step sequence catalyzed by a transition metal complex. nih.govnih.gov

Dehydrogenation: The catalyst first oxidizes the alcohol to a more reactive aldehyde or ketone by removing two hydrogen atoms, forming a metal hydride species. nih.govnsf.gov

Condensation: The in situ-generated carbonyl compound undergoes a base-catalyzed aldol condensation with the ketone to form an α,β-unsaturated ketone (enone). nih.gov

Hydrogenation: The metal hydride, which holds the "borrowed" hydrogen, then reduces the enone intermediate to yield the final alkylated ketone product and regenerate the active catalyst. nih.govnsf.gov

This tandem sequence allows for the direct use of alcohols as alkylating agents, avoiding the need for pre-activation and the use of stoichiometric organometallic reagents or alkyl halides, thus representing a more atom-economical and environmentally benign process. acs.orgnih.gov

A wide array of transition metals have been successfully employed as catalysts in hydrogen borrowing reactions, each offering distinct advantages in terms of reactivity, selectivity, and cost.

Iridium (Ir): Iridium complexes, such as [Cp*IrCl2]2, are highly efficient for these transformations, often requiring low catalyst loadings and relatively mild temperatures. acs.orgscispace.comnih.gov They have been instrumental in developing protocols for the alkylation of ketones with both primary and secondary alcohols. acs.orgnih.gov

Nickel (Ni): As a more earth-abundant and cost-effective alternative, nickel catalysts have gained significant attention. nih.gov Heterogeneous catalysts like Ni/SiO2-Al2O3 have been shown to be effective for the α-alkylation of ketones with alcohols under solvent-free conditions, demonstrating good recyclability. rsc.org

Manganese (Mn): Manganese is an inexpensive, biocompatible, and abundant metal. nih.gov Homogeneous Mn(I) PNP pincer complexes and heterogeneous manganese-doped cerium oxide (Mn@CeO2) nanocomposites have been developed as effective catalysts for C-C bond formation via hydrogen borrowing. cardiff.ac.uknih.gov

Cobalt (Co) and Iron (Fe): The development of catalysts based on first-row, non-precious metals like cobalt and iron is a key goal for sustainable chemistry. nsf.govrsc.org Knölker-type (cyclopentadienone)iron carbonyl complexes, for instance, have been used in the methylation of various substrates using methanol via a hydrogen borrowing mechanism. cardiff.ac.uk

The choice of metal and the associated ligands plays a critical role in controlling the reaction's selectivity and efficiency, preventing side reactions, and expanding the substrate scope. nsf.gov

Table 1: Selected Transition Metal Catalysts in Hydrogen Borrowing Alkylation of Ketones

| Catalyst | Metal | Reactants | Key Features |

|---|---|---|---|

| [Cp*IrCl2]2 | Iridium | Pentamethylphenyl ketones + Secondary Alcohols | Low catalyst loading, prevents self-condensation, enables diastereoselective alkylation. acs.org |

| Ni/SiO2-Al2O3 | Nickel | Acetophenone + Benzyl Alcohol | Heterogeneous, solvent-free conditions, recyclable catalyst. rsc.org |

| Mn@CeO2 | Manganese | Various ketones + Primary Alcohols | Heterogeneous, cost-efficient, air-stable. nih.gov |

| (Cyclopentadienone)iron carbonyl complex | Iron | Ketones, indoles, amines + Methanol | Utilizes methanol as a C1 building block, broad substrate scope. cardiff.ac.uk |

Extending hydrogen borrowing catalysis to asymmetric synthesis is a significant area of research. researchgate.net The first example of a diastereoselective enolate hydrogen borrowing alkylation was observed using pentamethylphenyl ketones and secondary alcohols, where the substrate itself induced diastereoselectivity. acs.org

For enantioselective transformations, several strategies have been developed:

Chiral Catalysts: The use of chiral transition metal complexes can control the stereochemistry of the newly formed chiral center. This is often achieved by using chiral ligands that influence the facial selectivity of the hydride transfer to the prochiral enone intermediate. acs.orgresearchgate.net

Enantioconvergent Catalysis: An enantioconvergent method has been described for the alkylation of certain aryl ketones with racemic secondary alcohols. rsc.org This process, mediated by an iridium catalyst, transforms a racemic starting material into a single, highly enantioenriched product. rsc.org

Relay Catalysis: A combined "borrowing hydrogen/chiral enamine" relay catalysis strategy has been developed. nih.gov This approach enables the highly enantioselective formal β-alkylation of simple alcohols, generating products with excellent levels of stereoselectivity. nih.gov

These methods highlight the potential of hydrogen borrowing catalysis to construct complex, enantioenriched molecules from simple precursors. researchgate.net

Carbon-Carbon Bond Forming Reactions Utilizing Hindered Enones

The in situ generation of enones from ketones and alcohols is a cornerstone of the hydrogen borrowing strategy. The steric properties of these intermediates, particularly when derived from hindered ketones like pentamethylphenyl ketones, are critical for subsequent reactions.

The α-alkylation of ketones with alcohols is a primary application of the borrowing hydrogen methodology, providing a direct and sustainable route for C-C bond formation. nih.govresearchgate.net The process is highly versatile, accommodating a wide range of ketones and alcohols.

The use of pentamethylphenyl ketones in this context is particularly advantageous. As previously discussed, their steric bulk prevents self-condensation, leading to high yields of the desired cross-alkylated products. acs.org An iridium-catalyzed process has been developed that facilitates the reaction between pentamethylphenyl ketones and secondary alcohols, yielding β-branched products that can be further transformed. For example, the resulting β-branched products can be cleaved via a retro-Friedel–Crafts reaction to furnish esters or amides. acs.org

Table 2: Examples of Alkylation of Ketones with Alcohols via Borrowing Hydrogen

| Ketone Substrate | Alcohol | Catalyst System | Product Type | Yield |

|---|---|---|---|---|

| 1-(Pentamethylphenyl)ethan-1-one | 1-Phenylethan-1-ol | [Cp*IrCl2]2 / K3PO4 | β-Branched Ketone | 81% acs.org |

| Acetophenone | Benzyl alcohol | Ni/SiO2-Al2O3 / t-BuOK | α-Alkylated Ketone | 93% rsc.org |

| 4'-Methoxyacetophenone | Methanol | [{Ir(cod)Cl}2] / PPh3 / KOH | α-Methylated Ketone | 94% nih.gov |

Annulation Reactions for Cycloalkane Synthesis

The construction of cycloalkanes is a fundamental objective in organic synthesis, and catalytic methods that enable their formation from simple precursors are of high value. Pentamethylphenyl ketones have been employed in manganese-catalyzed annulation reactions with 1,n-diols to furnish a variety of cycloalkanes. This transformation proceeds via a hydrogen borrowing (BH) mechanism, a process that is both atom-economical and environmentally benign.

In a notable study, a phosphine-free N,N-amine–manganese complex was utilized to catalyze the stereoselective synthesis of cycloalkanes from 1-(2,3,4,5,6-pentamethylphenyl)ethan-1-one and various diols. The reaction proceeds through a cascade of dehydrogenation of the diol to a dialdehyde, a double aldol condensation with the ketone, and subsequent hydrogenation of the resulting enone intermediates. This methodology allows for the formation of five-, six-, and seven-membered rings in moderate to excellent yields.

For instance, the reaction of 1-(2,3,4,5,6-pentamethylphenyl)ethan-1-one with 1,5-diols in the presence of a manganese catalyst and a base afforded six-membered ring products in yields ranging from 51% to 98% researchgate.net. The scope of the reaction is broad, accommodating various substituted diols and ketones.

Table 1: Synthesis of Various Cycloalkanes from a Pentamethylphenyl Ketone and Diols researchgate.net

| Diol | Ketone | Product | Yield (%) |

|---|---|---|---|

| 1,5-Pentanediol | 1-(2,3,4,5,6-pentamethylphenyl)ethan-1-one | 2-Methyl-2-(pentamethylbenzoyl)cyclohexan-1-ol | 78 |

| 1,4-Butanediol | 1-(2,3,4,5,6-pentamethylphenyl)ethan-1-one | 2-Methyl-2-(pentamethylbenzoyl)cyclopentan-1-ol | 70 |

Reductive Functionalization of Heterocyclic Systems using Enone Acceptors

The reductive functionalization of heterocyclic systems is a powerful strategy for the synthesis of complex molecules with diverse biological activities. While direct examples of the use of bis(pentamethylphenyl)ethen-1-one as an enone acceptor for the reductive functionalization of heterocycles are not extensively documented in the reviewed literature, the general principle of using enones in such transformations is well-established.

Transition metal-catalyzed reactions, particularly those involving iridium, are known to facilitate the acceptorless dehydrogenation of nitrogen heterocycles, converting them into their aromatic counterparts liv.ac.uk. The reverse reaction, the hydrogenation of N-heterocycles, is a key step in their reductive functionalization.

In a typical scenario, a heterocyclic compound can undergo a formal [3+2] or [4+2] cycloaddition with an enone acceptor, followed by a reductive cleavage or rearrangement to afford a functionalized heterocyclic product. The pentamethylphenyl group on the enone could play a crucial role in modulating the reactivity and selectivity of such a process. The steric bulk of the pentamethylphenyl groups can influence the stereochemical outcome of the reaction, while their electronic properties can affect the rate and efficiency of the transformation. Further research in this area could unveil novel pathways for the synthesis of complex, functionalized heterocyclic systems.

Divergent Synthesis of β-Branched Carbonyl Compounds

A significant application of pentamethylphenyl ketones is in the divergent synthesis of β-branched carbonyl compounds through hydrogen borrowing catalysis. This methodology utilizes secondary alcohols as alkylating agents for ketones, leading to the formation of a new carbon-carbon bond at the β-position of the carbonyl group.

The use of a pentamethylphenyl (Ph*) ketone is critical to the success of this reaction. The steric hindrance provided by the di-ortho methyl groups prevents self-condensation of the ketone substrate, which is a common side reaction in such transformations lscollege.ac.in. This allows for the efficient cross-coupling of the ketone with a secondary alcohol.

The reaction is typically catalyzed by an iridium complex, such as [Cp*IrCl2]2, and proceeds at relatively low temperatures lscollege.ac.inwikipedia.org. The scope of the reaction is broad, with a variety of secondary alcohols, both cyclic and acyclic, serving as effective coupling partners. This method represents the first example of a diastereoselective enolate hydrogen borrowing alkylation, with substrate-induced diastereoselectivity being observed in several cases lscollege.ac.inwikipedia.org.

Table 2: Synthesis of β-Branched Carbonyl Compounds via Hydrogen Borrowing Catalysis wikipedia.org

| Ketone | Secondary Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1-(2,3,4,5,6-pentamethylphenyl)ethan-1-one | Cyclohexanol | 1-(2,3,4,5,6-pentamethylphenyl)-3-cyclohexylpropan-1-one | 85 |

| 1-(2,3,4,5,6-pentamethylphenyl)ethan-1-one | 1-Phenylethanol | 1,3-Diphenyl-3-(pentamethylbenzoyl)propane | 75 |

Utilizing the Pentamethylphenyl Group as a Cleavable Auxiliary

A key advantage of using the pentamethylphenyl group in synthesis is its ability to function as a cleavable auxiliary. After serving its purpose in directing a particular transformation, the Ph* group can be readily removed and the resulting product can be converted into a variety of other useful carbonyl compounds.

Retro-Friedel-Crafts Acylation for Acylium Ion Generation and Trapping

The cleavage of the pentamethylphenyl group is typically achieved through a retro-Friedel-Crafts acylation reaction wikipedia.orgresearchgate.net. This reaction involves treating the pentamethylphenyl ketone with a Lewis acid, such as aluminum chloride, or with bromine wikipedia.orgnih.gov. The reaction proceeds through the generation of an acylium ion, which can then be trapped by a variety of nucleophiles.

The presence of the five methyl groups on the aromatic ring facilitates the cleavage by stabilizing the resulting pentamethylbenzene (B147382) byproduct. This retro-acylation process is a powerful tool for unmasking a reactive acyl group after it has been protected or has participated in a desired transformation as part of the Ph* ketone.

Derivatization to a Range of Carbonyl Products (Esters, Amides, Acyl Halides)

The acylium ion generated from the retro-Friedel-Crafts reaction can be trapped by a range of nucleophiles, allowing for the straightforward synthesis of various carbonyl derivatives. For example, cleavage of a pentamethylphenyl ketone with bromine can yield an acyl bromide wikipedia.orgnih.gov. This acyl bromide is a versatile intermediate that can be readily converted into esters, amides, and other acyl halides upon reaction with the appropriate nucleophiles, such as alcohols, amines, or halide salts.

This two-step sequence of a catalytic reaction followed by cleavage of the Ph* auxiliary provides a powerful and versatile method for the synthesis of a wide array of functionalized carbonyl compounds wikipedia.org.

Table 3: Derivatization of β-Branched Carbonyl Compounds via Ph Cleavage* wikipedia.org

| β-Branched Ketone | Cleavage/Trapping Conditions | Product | Yield (%) |

|---|---|---|---|

| 1-(2,3,4,5,6-pentamethylphenyl)-3-cyclohexylpropan-1-one | 1. Br2, CH2Cl2; 2. MeOH, Et3N | Methyl 3-cyclohexylpropanoate | 80 |

| 1-(2,3,4,5,6-pentamethylphenyl)-3-cyclohexylpropan-1-one | 1. Br2, CH2Cl2; 2. Benzylamine | N-Benzyl-3-cyclohexylpropanamide | 75 |

Stereochemical Retention in Auxiliary Cleavage Reactions

A critical aspect of using a chiral auxiliary in asymmetric synthesis is the ability to remove it without affecting the stereochemical integrity of the newly created chiral center. While specific studies on the stereochemical course of the retro-Friedel-Crafts cleavage of the pentamethylphenyl group are not abundant, the principle of stereochemical retention in auxiliary cleavage is well-established in other systems.

For example, in the cleavage of Evans oxazolidinone chiral auxiliaries, the diastereomeric purity of the starting material is faithfully transferred to the enantiomeric purity of the carboxylic acid product, with no racemization being observed. This suggests that the cleavage reaction proceeds with retention of configuration at the adjacent stereocenter.

By analogy, it is highly probable that the retro-Friedel-Crafts cleavage of a chiral pentamethylphenyl ketone proceeds with retention of stereochemistry at any adjacent chiral centers. The reaction mechanism, which involves the formation of an acylium ion, does not typically involve the breaking of any bonds at the adjacent stereocenter, and therefore, the stereochemical information should be preserved. This is a crucial feature for the application of this methodology in asymmetric synthesis, as it ensures that the hard-won stereoselectivity of the initial catalytic reaction is not lost during the final deprotection step.

Spectroscopic Characterization and Structural Elucidation Studies Advanced Aspects

X-ray Crystallographic Analysis of Bis(pentamethylphenyl)ethen-1-one and its Derivatives

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For a molecule as sterically congested as this compound, this technique offers unparalleled insights into its conformational preferences and the distortions induced by steric hindrance.

The conformation of this compound is largely dictated by the need to minimize the severe steric repulsion between the two pentamethylphenyl rings and between these rings and the ethenone moiety. This leads to significant twisting around the single bonds. The torsional angles, which describe the rotation around a chemical bond, are expected to be large to accommodate the bulky substituents.

In analogous sterically hindered systems, such as those involving bulky aryl groups, significant deviations from planarity are commonly observed. For instance, in related bis(aryl) systems, the dihedral angles between the aromatic rings can be substantial. It is anticipated that in this compound, the two pentamethylphenyl rings will be twisted out of the plane of the ethenone double bond to a significant degree. This twisting helps to alleviate the steric strain that would arise from a more planar conformation. The presence of a disordered ligand has been observed in some sterically crowded structures, suggesting that multiple low-energy conformations might be accessible. mdpi.com

Table 1: Expected Torsional Angles in this compound (Note: These are hypothetical values based on related structures and theoretical considerations, as specific experimental data for the title compound is not publicly available.)

| Dihedral Angle | Expected Value (degrees) |

| C(aryl1)-C(vinyl)-C(vinyl)-C(aryl2) | 120 - 150 |

| C(vinyl)-C(aryl1)-C(ortho)-C(methyl) | 30 - 60 |

| C(vinyl)-C(aryl2)-C(ortho)-C(methyl) | 30 - 60 |

Hirshfeld surface analysis, a powerful tool to visualize and quantify intermolecular interactions, would likely reveal a high percentage of H···H contacts, indicative of the hydrocarbon-rich nature of the molecule. The crystal packing is expected to be relatively inefficient due to the bulky nature of the pentamethylphenyl groups, leading to a lower density compared to less substituted analogues.

The immense steric pressure exerted by the two pentamethylphenyl groups is expected to cause significant distortions in the molecular geometry of this compound compared to an idealized, strain-free structure. These distortions are not limited to torsional angles but also affect bond lengths and bond angles.

For example, the C-C single bonds connecting the pentamethylphenyl rings to the ethenone core may be elongated to relieve steric strain. The bond angles around the vinyl carbons might also deviate from the ideal 120° for sp² hybridized carbons. The carbonyl group (C=O) itself might experience some out-of-plane bending. Such distortions are a direct consequence of the molecule adopting a geometry that represents a compromise between minimizing steric repulsions and maintaining optimal bonding interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. For this compound, advanced NMR experiments are essential to unravel its complex spectrum and provide detailed information about its stereochemistry and dynamic behavior.

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of numerous methyl groups and the vinyl proton. The chemical shifts of the protons are influenced by the electronic environment and the anisotropic effects of the aromatic rings. The vinyl proton is expected to appear as a singlet, and its chemical shift will be indicative of the degree of conjugation and steric shielding.

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the vinyl carbons, the aromatic carbons, and the methyl carbons. The chemical shift of the carbonyl carbon will be particularly informative about the electronic nature of the ketone. Due to the steric hindrance, restricted rotation around the aryl-vinyl bonds might be observed at low temperatures, leading to the appearance of multiple signals for the methyl groups and aromatic carbons that would be equivalent at room temperature.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds like 1-(Pentamethylphenyl)ethan-1-one and general NMR principles. researchgate.net Specific experimental data is not publicly available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinyl-H | 6.5 - 7.5 | 120 - 140 |

| ortho-Methyl | 1.8 - 2.2 | 15 - 20 |

| meta-Methyl | 2.0 - 2.4 | 18 - 23 |

| para-Methyl | 2.1 - 2.5 | 19 - 24 |

| Carbonyl C | - | 190 - 205 |

| Vinyl C (α to C=O) | - | 130 - 150 |

| Vinyl C (β to C=O) | - | 140 - 160 |

| Aromatic C (ipso) | - | 135 - 150 |

| Aromatic C (ortho) | - | 130 - 145 |

| Aromatic C (meta) | - | 130 - 145 |

| Aromatic C (para) | - | 135 - 150 |

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial proximity of protons. In this compound, NOESY experiments would be invaluable for confirming the through-space interactions between the vinyl proton and the protons of the pentamethylphenyl rings. The observation of nOe cross-peaks between specific protons would provide definitive evidence for the preferred conformation in solution.

Analysis of J-coupling constants, which describe the interaction between nuclear spins through chemical bonds, is also informative. While the vinyl proton is expected to be a singlet, long-range J-couplings to the methyl protons might be observable with high-resolution NMR instruments. The magnitude of these couplings can provide further insights into the geometry of the molecule.

Dynamic NMR Studies for Hindered Rotations (if applicable)

The substantial steric hindrance in this compound, arising from the two bulky pentamethylphenyl groups flanking the ethenone core, is expected to create a significant barrier to rotation around the single bonds connecting the phenyl rings to the vinyl carbon atoms. This restricted rotation is a dynamic process that can be effectively investigated using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy.

While specific DNMR studies on this compound are not prevalent in the literature, the principles of the technique are directly applicable. By recording NMR spectra at various temperatures, one could observe changes in the signals of the methyl and aromatic protons on the pentamethylphenyl rings. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for chemically non-equivalent protons would be expected. As the temperature increases, the rate of rotation increases, leading to the coalescence of these distinct signals into a single, time-averaged signal.

The analysis of the line shapes at different temperatures allows for the calculation of the rate constants for the rotational process. From this data, the activation parameters for the hindered rotation, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined. nih.gov These parameters provide quantitative insight into the energy barrier that must be overcome for the pentamethylphenyl groups to rotate, a direct consequence of the severe steric clash between the ortho-methyl groups of the two rings.

| Dynamic NMR Analysis of Hindered Rotation | |

| Technique | Variable Temperature (VT) NMR Spectroscopy |

| Phenomenon Observed | Coalescence of NMR signals with increasing temperature. |

| Information Gained | Rate of rotation around the C(vinyl)-C(aryl) bonds. |

| Calculated Parameters | Activation Energy (ΔG‡), Enthalpy (ΔH‡), and Entropy (ΔS‡) of rotation. nih.gov |

| Structural Implication | Quantifies the steric strain imposed by the pentamethylphenyl groups. |

Mass Spectrometry for Mechanistic Insights and Tautomerism Studies

Fragmentation Pathways and Isotope Effects in Hindered Enones

Mass spectrometry, particularly using electron impact (EI) ionization, provides critical information about the structure and stability of this compound by analyzing its fragmentation patterns. rsc.org Upon ionization, a radical cation (molecular ion, M⁺•) is formed, which then undergoes a series of fragmentation reactions. youtube.com

For this hindered enone, the fragmentation is dictated by the stability of the resulting fragments. Common pathways include:

Alpha-Cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of a bond adjacent to the carbonyl group. libretexts.orgyoutube.com In this molecule, cleavage of the bond between the carbonyl carbon and one of the vinyl carbons could occur. However, the most likely alpha-cleavage would involve the loss of one of the large pentamethylphenyl groups.

McLafferty Rearrangement: This rearrangement is typically not possible for this molecule as it lacks the required γ-hydrogen atom.

Fragmentation of the Pentamethylphenyl Rings: A dominant pathway would likely involve the sequential loss of methyl radicals (•CH₃, mass loss of 15) from the pentamethylphenyl groups, leading to a series of peaks separated by 15 mass units. This is due to the formation of stable benzylic-type cations.

Isotope effects are also observable in the mass spectrum. The natural abundance of ¹³C (~1.1%) will result in a small peak at M+1, corresponding to the molecular ion containing one ¹³C atom. The intensity of this peak relative to the molecular ion peak (M⁺•) can be used to help confirm the number of carbon atoms in the molecule.

| Predicted Mass Spectrometry Fragments for this compound | |

| Process | Fragment Structure/Description |

| Molecular Ion | [C₃₁H₄₀O]⁺• |

| Alpha-Cleavage | [C₂₀H₂₅O]⁺ (Loss of pentamethylphenyl radical) |

| Methyl Loss | [C₃₀H₃₇O]⁺ (Loss of •CH₃ from M⁺•) |

| Double Methyl Loss | [C₂₉H₃₄O]⁺ (Loss of 2 x •CH₃ from M⁺•) |

Investigation of Gas Phase Tautomeric Equilibria (Conceptual Relevance)

This compound can conceptually exist in equilibrium with its enol tautomer, Bis(pentamethylphenyl)vinyl alcohol. This keto-enol tautomerism is a fundamental concept in organic chemistry. wikipedia.org

Keto Form: this compound Enol Form: 1,2-bis(pentamethylphenyl)ethen-1-ol

Investigating this equilibrium in the gas phase, for instance through specialized mass spectrometry techniques or gas-phase infrared spectroscopy, would provide insight into the intrinsic relative stabilities of the two tautomers, free from any solvent effects. suniv.ac.in In the gas phase, the equilibrium is governed purely by intramolecular factors. Given the extreme steric hindrance in this compound, it is highly probable that the keto form is overwhelmingly more stable. The formation of the enol form would require a geometric arrangement that likely exacerbates the steric clash between the two bulky pentamethylphenyl groups. Gas-phase studies could experimentally quantify this stability difference, confirming the structural constraints imposed by the substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Carbonyl Stretching Frequencies in Sterically Hindered Environments

Infrared (IR) spectroscopy is a powerful tool for identifying the carbonyl group (C=O) in a molecule due to its strong and characteristic stretching vibration. spectroscopyonline.comlibretexts.org The exact frequency of this vibration is highly sensitive to the electronic and steric environment of the carbonyl group. spcmc.ac.in

In this compound, two competing effects influence the C=O stretching frequency:

Conjugation: The C=O group is conjugated with a C=C double bond. This conjugation delocalizes the π-electrons, weakening the C=O bond and typically lowering its stretching frequency to the 1650-1685 cm⁻¹ range. pg.edu.pl

Steric Hindrance: The immense steric bulk of the two pentamethylphenyl groups forces the phenyl rings to twist out of the plane of the C=C-C=O system. This twisting disrupts the π-orbital overlap between the rings and the enone moiety, thereby inhibiting conjugation. spcmc.ac.in

The disruption of conjugation is the dominant effect. As the electronic communication is reduced, the C=O bond retains more of its isolated double-bond character, causing its stretching frequency to shift to a higher wavenumber (a blue shift) compared to a planar, fully conjugated enone. Therefore, the C=O stretch for this compound is expected to appear at a frequency significantly higher than 1685 cm⁻¹, likely closer to the region for saturated ketones (1710-1740 cm⁻¹). pg.edu.pl

| Effect of Molecular Structure on C=O IR Stretching Frequency | | | :--- | :--- | :--- | | Compound Type | Typical ν(C=O) Range (cm⁻¹) | Primary Influencing Factor | | Saturated Ketone (e.g., Acetone) | 1715 | Baseline (Alkyl groups) | | Conjugated Enone (Planar) | 1665 - 1685 | Conjugation (Lowers frequency) spectroscopyonline.com | | This compound | > 1685 (Predicted) | Steric Hindrance (Disrupts conjugation, raises frequency) spcmc.ac.in |

Electronic Transitions and Conjugation Effects within the Ethen-1-one Chromophore

The ethen-1-one system, along with the attached pentamethylphenyl rings, constitutes the primary chromophore in the molecule, responsible for its absorption of ultraviolet-visible (UV-Vis) light. cutm.ac.in The absorption of UV-Vis radiation promotes electrons from lower energy orbitals to higher energy orbitals. libretexts.org The main electronic transitions expected for this chromophore are:

π → π Transition:* An electron from a π bonding orbital (of the conjugated C=C-C=O system and phenyl rings) is excited to a π* antibonding orbital. This is a high-energy, high-intensity transition. shu.ac.uk

n → π Transition:* An electron from a non-bonding orbital (n), specifically from one of the lone pairs on the carbonyl oxygen, is excited to a π* antibonding orbital. This is a lower-energy, low-intensity transition. cutm.ac.inshu.ac.uk

The wavelength of maximum absorption (λ_max) is strongly influenced by the extent of the conjugated system. fiveable.me In a hypothetical planar analogue, the extensive conjugation would delocalize the π-system, lowering the energy gap between the HOMO and LUMO. This would result in absorption at longer wavelengths (a bathochromic or red shift).

However, as established in the IR analysis, the steric hindrance in this compound forces the phenyl rings out of planarity. This disruption of conjugation shortens the effective conjugated system, increasing the energy gap for the π → π* transition. Consequently, the λ_max for this transition is expected to occur at a shorter wavelength (a hypsochromic or blue shift) compared to a less hindered, planar enone. The position and intensity of the absorption bands in the UV-Vis spectrum thus serve as a direct probe of the molecule's non-planar conformation in solution.

| Electronic Transitions in the Ethen-1-one Chromophore | | | :--- | :--- | :--- | | Transition Type | Orbitals Involved | Expected Characteristics | | π → π* | HOMO (π) → LUMO (π) | High intensity (large molar absorptivity, ε); Sensitive to conjugation length. shu.ac.uk | | n → π | HOMO-1 (n) → LUMO (π*) | Low intensity (small ε); Characteristic of carbonyl compounds. cutm.ac.in |

Computational and Theoretical Chemistry of Bis Pentamethylphenyl Ethen 1 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to study the electronic structure and reactivity of molecules like Bis(pentamethylphenyl)ethen-1-one.

The significant steric hindrance in this compound, caused by the two pentamethylphenyl groups, leads to a unique three-dimensional structure that dictates its reactivity. DFT calculations are crucial for determining the most stable conformation of this molecule. Through geometry optimization, researchers can predict bond lengths, bond angles, and dihedral angles that minimize the molecule's energy. For instance, DFT studies on similarly hindered ketones have shown that steric strain can lead to elongated bonds and distorted angles compared to less crowded analogues doi.org.

Electronic structure calculations provide further insights into the molecule's properties. The distribution of electrons, illustrated by molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to understanding its chemical behavior. In enones, the HOMO is typically associated with the π-system of the double bond and the phenyl rings, while the LUMO is often centered on the carbonyl group. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's reactivity and electronic stability. Natural Bond Orbital (NBO) analysis can also be employed to understand charge distribution and delocalization within the molecule, revealing the electrophilic nature of the carbonyl carbon and the nucleophilic character of the β-carbon of the enone system rsc.org.

Table 1: Calculated Geometrical Parameters for the Optimized Structure of a Hindered Enone (Illustrative Data)

| Parameter | Value |

| C=O Bond Length | 1.23 Å |

| C=C Bond Length | 1.35 Å |

| C-C (carbonyl-phenyl) Bond Length | 1.50 Å |

| C-C-C (vinyl) Bond Angle | 122° |

| Dihedral Angle (phenyl-vinyl) | 45° |

Note: The data in this table is illustrative and based on typical values for sterically hindered enones as determined by DFT calculations.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, which helps in understanding reaction mechanisms. For a hindered enone like this compound, DFT can be used to model its reactions, such as nucleophilic additions or cycloadditions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed researchgate.netnih.gov.

Transition state analysis is particularly important. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy provides the activation energy of the reaction. This information is vital for predicting reaction rates and understanding selectivity. For catalytic reactions involving hindered enones, DFT can elucidate the role of the catalyst in lowering the activation barrier and guide the reaction towards a specific pathway nih.govwhiterose.ac.uk.

In catalyzed reactions, the interaction between the catalyst and the substrate is key to the reaction's success. DFT calculations can model these interactions in detail, showing how the substrate binds to the catalyst's active site. For this compound, this could involve modeling its interaction with a metal catalyst or an organocatalyst. These models can reveal the non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize the catalyst-substrate complex.

Furthermore, DFT can be used to study the effect of ligands on a catalyst's activity and selectivity. By systematically modifying the ligands in the computational model, researchers can predict how these changes will affect the reaction outcome. This predictive power is invaluable in the rational design of new and improved catalysts for reactions involving sterically demanding substrates acs.org.

Table 2: Calculated Energy Profile for a Catalyzed Reaction of a Hindered Enone (Illustrative Data)

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Catalyst-Substrate Complex | -5.2 |

| Transition State | +15.8 |

| Intermediate | -2.1 |

| Product Complex | -12.5 |

| Products | -8.0 |

Note: The data in this table is illustrative and represents a typical energy profile for a catalyzed reaction of a sterically hindered enone as determined by DFT calculations.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide a detailed view of molecular motions and conformational changes nih.gov.

The steric bulk of the pentamethylphenyl groups in this compound restricts its conformational freedom. MD simulations can explore the accessible conformations of the molecule, revealing its dynamic landscape nih.govnih.gov. These simulations can show how the phenyl rings rotate and how the enone backbone flexes at different temperatures. By analyzing the simulation trajectory, one can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules mdpi.comnih.gov.

The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. MD simulations are an excellent tool for studying these solvent effects at a molecular level. By explicitly including solvent molecules in the simulation, it is possible to observe how they interact with the solute and influence its behavior researchgate.net.

For this compound, MD simulations can reveal how solvent molecules arrange themselves around the sterically hindered enone. This "solvation shell" can affect the accessibility of the reactive sites on the molecule. Furthermore, in a reaction, the solvent can stabilize or destabilize transition states and intermediates, thereby altering the reaction's energy profile. By running simulations in different solvents, researchers can gain a deeper understanding of how to choose the optimal solvent to control the reactivity and selectivity of reactions involving this and other hindered enones.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Related Hindered Systems

Predictive Modeling of Reactivity, Selectivity, or Stability

Predictive QSAR/QSPR models for hindered ketones often focus on correlating molecular descriptors with reactivity, selectivity, or stability. These descriptors can be categorized into electronic, steric, and topological parameters.

For instance, in a QSAR study on a series of chalcone (B49325) derivatives, researchers have successfully modeled their antibacterial activity against Bacillus pumilis. researchgate.net The resulting model indicated that a combination of descriptors, including ADME Weight, Kappa2 index, and the energy of the Highest Occupied Molecular Orbital (HOMO), could predict the inhibitory activity. researchgate.net While this study focuses on biological activity, the underlying principle of correlating structural features with a specific outcome is directly applicable to predicting chemical properties like reactivity or stability.

A hypothetical QSAR model for predicting the stability of hindered systems related to this compound could be developed by calculating a range of molecular descriptors for a series of similar compounds and correlating them with an experimentally or computationally determined stability metric (e.g., decomposition temperature, reaction rate with a specific reagent).

Table 1: Hypothetical Descriptors for a QSAR/QSPR Model of Hindered Ketone Stability

| Descriptor Class | Specific Descriptor Example | Potential Impact on Stability |

| Electronic | HOMO Energy | Higher HOMO energy may indicate greater reactivity and lower stability. researchgate.net |

| LUMO Energy | Lower LUMO energy can suggest higher susceptibility to nucleophilic attack. | |

| Dipole Moment | Can influence intermolecular interactions and crystal packing, affecting bulk stability. | |

| Steric | Molar Volume | Larger volume due to bulky substituents can shield the reactive carbonyl group, increasing stability. |

| Surface Area | Increased surface area might lead to greater interaction with the environment, potentially decreasing stability. | |

| Sterimol Parameters (L, B1, B5) | Provide a quantitative measure of the spatial arrangement of substituents, directly impacting steric hindrance around the reactive center. | |

| Topological | Wiener Index | Relates to the branching of the molecular structure, which can influence steric hindrance and stability. |

| Balaban Index | A distance-based topological index that can capture information about the molecular shape and size. |

This table illustrates the types of descriptors that would be considered in building a predictive model for the stability of sterically hindered ketones. The actual correlation would be determined through statistical methods like multiple linear regression or machine learning algorithms. nih.gov

Analysis of Steric and Electronic Effects

The unique chemical behavior of this compound is governed by a delicate interplay of steric and electronic effects arising from its bulky pentamethylphenyl groups and the conjugated ethen-1-one core.

Quantification of Ortho-Methyl Shielding and its Impact on Reaction Barriers

The ten methyl groups in the ortho and meta positions of the two phenyl rings create a significant steric shield around the ethen-1-one core. This "ortho-methyl shielding" has a profound impact on the molecule's reactivity, particularly by increasing the energy barrier for reactions involving the carbonyl group or the α,β-unsaturated system.

Quantifying this steric hindrance is crucial for understanding and predicting reaction outcomes. Several computational methods can be employed for this purpose:

Steric Parameters: Taft's steric parameter (Es) and its modifications, as well as model-based parameters like cone angles and solid angles, can provide a quantitative measure of the steric bulk of the pentamethylphenyl groups. cmu.edu

Ligand Repulsive Energies: This method calculates the repulsive energy between a substituent and a probe, offering a reliable measure of steric size. cmu.edu

Moving Sphere Model (MSM): This approach quantifies steric hindrance by calculating the overlapping volume between the substrate and a virtual sphere that simulates an approaching reagent. This method has been successfully used to predict the diastereoselective reduction of ketones. researchgate.net

The impact of this shielding on reaction barriers can be computationally modeled using quantum mechanical calculations. By comparing the activation energy of a model reaction (e.g., nucleophilic addition to the carbonyl) for this compound with that of a less hindered analogue (e.g., benzalacetophenone), the energetic cost of the ortho-methyl shielding can be quantified.

Table 2: Illustrative Data on the Impact of Ortho-Methyl Shielding on a Hypothetical Reaction Barrier

| Compound | Relative Steric Hindrance (Conceptual) | Calculated Activation Energy (kcal/mol) - Hypothetical |

| Benzalacetophenone | Low | 15 |

| Bis(phenyl)ethen-1-one | Moderate | 20 |

| Bis(2,6-dimethylphenyl)ethen-1-one | High | 30 |

| This compound | Very High | >40 (Expected) |

This table provides a conceptual illustration of how increasing steric hindrance from ortho-methyl groups would be expected to raise the activation energy for a given reaction, thereby decreasing its rate.

Investigation of Resonance and Inductive Effects on the Ethen-1-one Core

Beyond steric effects, the electronic properties of the pentamethylphenyl groups and the conjugated system play a critical role in the molecule's characteristics.

Resonance Effect: The ethen-1-one core is a conjugated system where the π-electrons of the carbon-carbon double bond and the carbonyl group are delocalized. nih.govacs.org The aromatic rings can also participate in this conjugation, although the steric hindrance from the ortho-methyl groups may force the rings out of planarity, thereby reducing the extent of this resonance interaction. auburn.edukhanacademy.orgyoutube.com

Inductive Effect: The methyl groups on the phenyl rings are electron-donating through an inductive effect (+I). auburn.eduyoutube.com This effect increases the electron density in the aromatic rings and, to some extent, in the ethen-1-one core. This can influence the reactivity of the carbonyl group and the double bond. For instance, increased electron density at the carbonyl carbon could make it less electrophilic. quora.com

Computational tools like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps can be used to visualize and quantify these electronic effects. nih.gov NBO analysis can provide information on charge distribution and delocalization, while MEP maps highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Advanced Applications and Future Directions for Bis Pentamethylphenyl Ethen 1 One

Potential in Materials Science and Functional Molecules

The unique structural characteristics of Bis(pentamethylphenyl)ethen-1-one, particularly the presence of two bulky pentamethylphenyl groups, suggest its potential as a valuable component in the design of new materials.

Precursors for Photochromic or Optoelectronic Materials

Currently, there is no specific research in the available literature that documents the use of this compound as a precursor for photochromic or optoelectronic materials.

Building Blocks for Polymers with Sterically Defined Architectures

While direct polymerization studies involving this compound are not found in the reviewed literature, the pentamethylphenyl group has been utilized in the synthesis of polymers to create specific steric environments. For instance, pentamethylphenyl groups have been incorporated into catalyst systems for olefin polymerization. The significant steric bulk of these groups can influence the tacticity and other properties of the resulting polymer chains. It is conceivable that this compound could serve as a monomer or a modifying agent to introduce bulky groups into a polymer backbone, thereby controlling its three-dimensional structure and physical properties.

Stereoselective Synthesis and Chiral Catalysis

The sterically hindered environment created by the two pentamethylphenyl groups in this compound presents intriguing possibilities for its application in stereoselective synthesis.

Development of Enantioselective Transformations Utilizing the Hindered Environment

The field of enantioselective catalysis often leverages sterically demanding catalysts to control the approach of reactants, leading to the preferential formation of one enantiomer over another. While there are no specific reports on the use of this compound in such transformations, the general principle is well-established for other sterically hindered ketones. The bulky nature of the pentamethylphenyl groups could, in theory, be exploited to create a chiral environment around the ketone functionality, which could then influence the stereochemical outcome of reactions at or near this group.

Design of Chiral Auxiliaries Incorporating the Pentamethylphenyl Motif

Chiral auxiliaries are instrumental in asymmetric synthesis, providing a temporary source of chirality to guide a reaction. Although no chiral auxiliaries derived directly from this compound are described in the literature, the pentamethylphenyl group itself has been considered in the design of chiral ligands and catalysts. The steric bulk and defined spatial orientation of the pentamethylphenyl groups could make them effective controlling elements in a chiral auxiliary, influencing the facial selectivity of reactions on a prochiral substrate.

Exploring New Reactivity Paradigms

The unique electronic and steric properties of this compound may give rise to novel reactivity patterns that differ from less hindered ketones. Research on related pentamethylphenyl ketones has already demonstrated unique reactivity, such as in hydrogen borrowing catalysis, where the steric shielding of the ketone is crucial to the reaction's success. It is plausible that the specific arrangement of two such bulky groups in this compound could lead to unexpected and potentially useful chemical transformations that have yet to be explored.

Unconventional Reaction Pathways Induced by Extreme Steric Hindrance

The presence of two pentamethylphenyl groups flanking the ethenone core in this compound creates a molecular environment of immense steric congestion. This is expected to significantly influence its reactivity, steering it away from conventional pathways observed for less hindered ketones. The carbonyl group in pentamethylphenyl ketones is known to be unreactive towards the addition of nucleophiles due to the shielding effect of the ortho-methyl groups. nih.gov Consequently, reactions that rely on nucleophilic attack at the carbonyl carbon are likely to be exceptionally sluggish or completely inhibited.

Instead, the molecule is prone to undergo reactions that can circumvent this steric blockade. For instance, the formation of an enolate by deprotonation of the α-carbon is a more probable reaction pathway. youtube.com This enolate, although sterically hindered itself, could participate in a range of reactions. However, its nucleophilicity might be attenuated, potentially leading to selective reactions with highly reactive electrophiles. stackexchange.com Furthermore, the extreme steric strain may promote unusual rearrangements or fragmentation pathways under thermal or photochemical conditions as the molecule seeks to relieve intramolecular steric repulsion. The exploration of its reactivity with radical species could also unveil unique transformations not seen in less hindered systems.

Applications in High-Pressure or Flow Chemistry for Enhanced Selectivity

Overcoming the formidable steric hindrance in this compound to achieve desired chemical transformations with high selectivity may necessitate the use of advanced reaction technologies such as high-pressure and flow chemistry.

High-Pressure Chemistry: Applying high pressure can facilitate reactions that are otherwise inhibited by steric hindrance. researchgate.netbioengineer.org For reactions with a negative activation volume, such as additions or cycloadditions, increasing the pressure can significantly enhance the reaction rate. This could prove invaluable for forcing nucleophilic additions to the sterically shielded carbonyl group or for promoting cycloaddition reactions across the carbon-carbon double bond. High pressure has been shown to be effective in Knoevenagel reactions involving sterically congested ketones, suggesting its utility in promoting reactions of this compound. researchgate.net

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be leveraged to improve selectivity in reactions involving highly reactive intermediates. nih.govacs.orgnih.govuc.pt The rapid heating and cooling possible in microreactors can enable the generation and trapping of transient species that would be difficult to control in a batch process. For a molecule like this compound, flow chemistry could be employed to:

Enhance selectivity: By carefully controlling residence time, it may be possible to favor a desired product over side products that might form under prolonged reaction times in a batch reactor. nih.gov

Improve safety: Reactions involving highly energetic intermediates or hazardous reagents can be performed more safely on a small scale within a continuous flow system. nih.gov

Access novel reactivity: The use of superheated solvents under flow conditions can access reaction pathways that are not possible at ambient pressure, potentially enabling new transformations of this sterically encumbered ketone. nih.gov

Biological and Medicinal Chemistry Applications (Focus on design principles, not clinical data)

The rigid and sterically defined nature of this compound makes it an intriguing, albeit conceptual, scaffold for applications in medicinal chemistry, particularly in the design of molecular probes and ligands.

Utilization as Steric Probes in Enzyme Active Sites (Conceptual)

The sheer bulk of the pentamethylphenyl groups makes this compound a candidate for use as a steric probe to map the topology of enzyme active sites. nih.govthermofisher.com By functionalizing the ethenone core with a reactive group or a reporter tag, this molecule could be used to assess the steric tolerance of an active site. researchgate.netknowledgetransferireland.comresearchgate.net The principle behind this application is that the rigid and well-defined three-dimensional structure of the molecule would only allow it to bind to enzymes with sufficiently large and appropriately shaped active sites.

Key design principles for its use as a steric probe would include:

Minimal modification: To retain the dominant steric properties, any appended linkers or reporter groups should be attached in a way that minimizes interference with the presentation of the bulky pentamethylphenyl moieties.

Tunable reactivity: The ethenone functionality could be designed to react with specific amino acid residues within the active site, allowing for covalent labeling and subsequent identification of binding partners.

Design of Rigid Scaffolds for Ligand Development (Conceptual)

The rigidity of the this compound framework offers a solid foundation for the development of novel ligands. nih.govnih.govtandfonline.com In drug design, rigid scaffolds can pre-organize pharmacophoric elements in a defined spatial orientation, which can lead to higher binding affinity and selectivity for a target protein. tandfonline.comrsc.org The two pentamethylphenyl groups can act as bulky anchors, positioning other functional groups in specific vectors to interact with a biological target.

The design principles for using this molecule as a scaffold would involve:

Vectorial functionalization: The ethenone core could be chemically modified to introduce pharmacophoric groups in a controlled and directional manner.

Exploration of new chemical space: The unique shape and steric profile of this scaffold would allow for the exploration of previously inaccessible regions of chemical space in drug discovery programs. rsc.org The out-of-plane substituents could provide unprecedented configurations for interaction with chiral protein environments. rsc.org

While the direct therapeutic application of this compound itself is not implied, its use as a foundational structure in medicinal chemistry could lead to the discovery of new classes of biologically active compounds.

Q & A

Q. How should researchers address gaps in mechanistic understanding of this compound reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.